Methiocarb

概要

説明

メチオカルブは、1960年代から広く使用されているカーバメート系殺虫剤です。 殺虫剤、鳥害防止剤、殺ダニ剤、殺貝剤として効果が知られています 。 メチオカルブは、害虫の神経機能に重要な役割を果たす酵素であるアセチルコリンエステラーゼを阻害することで作用します 。 この化合物は、カタツムリ、ナメクジ、偽金線虫などの害虫の防除のために、さまざまな農業環境で使用されてきました .

2. 製法

メチオカルブは、4-メチルチオ-3,5-キシレノールとメチルイソシアネートを反応させることで合成されます 。 この反応は、キシレノールの求核攻撃がイソシアネート中の部分的に正電荷を帯びた炭素原子に対して起こり、メチオカルブが生成されます 。 工業生産では、通常、同様の合成経路が用いられますが、規模が大きく、最終製品の純度と一貫性を確保しています。

準備方法

Methiocarb is synthesized by reacting 4-methylthio-3,5-xylenol with methyl isocyanate . The reaction involves the nucleophilic attack of the xylenol on the partially positively charged carbon in the isocyanate, resulting in the formation of this compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

化学反応の分析

メチオカルブは、いくつかのタイプの化学反応を起こします。

酸化: メチオカルブは酸化されて、より毒性が高い代謝産物であるメチオカルブスルホキシドを生成することができます.

加水分解: メチオカルブ中のカーバメート官能基は、コリンエステラーゼによって加水分解されて、メチルカルバミン酸とフェノールを生成します.

これらの反応で使用される一般的な試薬および条件には、酸化のための酸化剤、加水分解および置換のための水またはその他の求核剤などがあります。 これらの反応から生成される主な生成物には、メチオカルブスルホキシド、メチルカルバミン酸、フェノールなどがあります .

科学的研究の応用

Agricultural Applications

Methiocarb is primarily used as an insecticide and molluscicide in various crops. Its mode of action involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function, leading to paralysis and death in target organisms.

Key Uses:

- Crop Protection: this compound is effective against snails, slugs, and certain beetles in crops such as:

- Home Gardening: It is also registered for use in home gardens to manage pest populations effectively.

Ecotoxicological Studies

Research has shown that this compound poses significant risks to non-target organisms, including aquatic life. A study utilizing the electro-Fenton process demonstrated that this compound can be degraded effectively in contaminated waters, significantly reducing its toxicity towards Daphnia magna, a common aquatic organism used for toxicity testing. The study reported a toxicity reduction of up to 468 times after treatment .

Case Study: Electro-Fenton Treatment

- Initial Toxicity: this compound solutions showed high toxicity (EC50 values around 0.108%).

- Post-Treatment Results: After electro-Fenton treatment, the EC50 increased to approximately 50.4%, indicating a substantial decrease in toxicity .

Regulatory Perspectives

This compound has undergone extensive evaluation by regulatory bodies due to its high acute toxicity. The Environmental Protection Agency (EPA) classifies it as highly toxic by oral ingestion and moderately toxic by inhalation . The Australian Pesticides and Veterinary Medicines Authority (APVMA) has reviewed this compound's safety and efficacy multiple times since its introduction in the early 1980s, identifying areas needing further research, particularly regarding its potential developmental neurotoxicity .

Toxicological Assessments

Numerous studies have assessed the toxicological profile of this compound. These studies indicate that while it is highly toxic to certain species, it does not appear to be carcinogenic or mutagenic in animals .

Findings from Toxicological Studies:

- Cholinesterase Inhibition: this compound consistently inhibits cholinesterase activity across various studies, which is critical for understanding its neurotoxic potential.

- Developmental Toxicity: Studies have indicated that offspring may be more sensitive to cholinesterase inhibition than adults, necessitating further investigation into developmental neurotoxicity .

Summary of Findings

The following table summarizes key findings related to this compound's applications and effects:

作用機序

類似化合物との比較

メチオカルブは、カルバリルやメトムイルなどの他のカーバメート系殺虫剤と類似しています 。 メチオカルブは、接触毒と胃毒の両方の作用を併せ持つことが特徴で、より幅広い害虫に対して効果を発揮します 。 さらに、メチオカルブスルホキシドなどのメチオカルブの代謝産物は、母化合物よりも高い毒性を示します .

類似化合物

メチオカルブは、その汎用性とさまざまな用途における効果から、害虫防除と科学研究において貴重なツールとなっています。

生物活性

Methiocarb is a carbamate insecticide and anti-slug agent known for its neurotoxic effects on insects and potential implications for non-target organisms, including mammals. This article reviews its biological activity, metabolism, toxicity, and environmental impact, drawing from various research studies and regulatory assessments.

This compound acts primarily as an acetylcholinesterase (AChE) inhibitor , disrupting the normal function of the nervous system in target organisms. This inhibition leads to the accumulation of acetylcholine, resulting in overstimulation of the nervous system and ultimately causing paralysis or death in insects. The chemical structure of this compound allows it to penetrate biological membranes effectively, which contributes to its efficacy as an insecticide .

Metabolism and Toxicokinetics

Research indicates that this compound undergoes metabolic conversion in mammals. A study on rats demonstrated that this compound is not hydrolyzed by liver microsomes but is hydrolyzed in plasma to form metabolites such as methylthio-3,5-xylenol (MX) and this compound sulfoxide . The metabolism of this compound can significantly alter its biological activity:

| Metabolite | Activity |

|---|---|

| This compound | Estrogenic and antiandrogenic |

| This compound sulfoxide | Reduced activity |

| MX | Similar activity to this compound |

The study found that both this compound and its hydrolysis products exhibit estrogen receptor agonistic activity, while their sulfoxide forms showed markedly decreased activities .

Toxicity Studies

Toxicological assessments have revealed several critical effects associated with this compound exposure:

- Cholinesterase Inhibition : Acute toxicity studies indicate significant inhibition of AChE activity in both adult and offspring rats, with a no observed adverse effect level (NOAEL) established at 0.25 mg/kg body weight for short-term exposure .

- Developmental Neurotoxicity : this compound has been flagged for potential developmental neurotoxicity, with evidence suggesting that juvenile organisms may be more sensitive to AChE inhibition than adults .

- Genotoxicity : While in vitro studies suggest clastogenic potential, in vivo assessments have shown no significant genotoxic effects, leading experts to conclude a low concern for genotoxicity under typical exposure scenarios .

Case Studies

- Bird Repellent Efficacy : Research conducted by the U.S. Fish and Wildlife Service demonstrated that this compound effectively reduces bird damage to crops such as corn and rice. However, the implications for non-target avian species remain a concern due to its neurotoxic properties .

- Impact on Non-target Species : A study on the effects of repeated this compound applications on carabid beetles highlighted significant reductions in beetle activity, raising concerns about biodiversity impacts in agricultural settings .

Environmental Persistence and Degradation

This compound's environmental persistence has been evaluated through various studies. The degradation pathways indicate that while this compound can degrade over time due to microbial action and environmental factors, its metabolites may persist longer in soil and water systems. The half-life of this compound varies based on environmental conditions but is generally shorter in field conditions compared to laboratory settings .

特性

IUPAC Name |

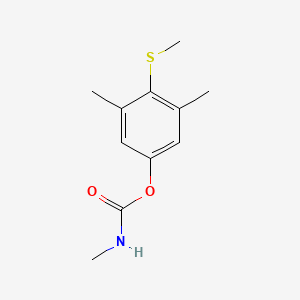

(3,5-dimethyl-4-methylsulfanylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-7-5-9(14-11(13)12-3)6-8(2)10(7)15-4/h5-6H,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBPRJGDJKVWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1SC)C)OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Record name | MERCAPTODIMETHUR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHIOCARB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1766 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032626 | |

| Record name | Methiocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mercaptodimethur is a white crystalline powder with a mild odor. Used as an insecticide and immobilizing agent for birds, acaricide and molluscicide. (EPA, 1998), Colorless or white solid; [HSDB], WHITE CRYSTALS OR FLAKES WITH CHARACTERISTIC ODOUR. | |

| Record name | MERCAPTODIMETHUR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methiocarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6031 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHIOCARB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1766 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Very high. (USCG, 1999) | |

| Record name | MERCAPTODIMETHUR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

200 g/l in dichloromethane; 53 g/l in isopropanol; 33 g/l in toluene; 1.3 g/l in hexane, In water, 27 mg/l @ 20 °C, Soluble in organic solvents., Solubility in water, mg/l: 27 | |

| Record name | METHIOCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/782 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHIOCARB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1766 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

greater than 1 (USCG, 1999) | |

| Record name | MERCAPTODIMETHUR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0001 mmHg (EPA, 1998), 0.00000027 [mmHg], 2.7X10-7 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 0.000015 | |

| Record name | MERCAPTODIMETHUR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methiocarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6031 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHIOCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/782 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHIOCARB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1766 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

The carbamate insecticides are reversible cholinesterase-inhibitors. They cause this effect by reversible carbamylation of the enzyme acetylcholinesterase, allowing accum of acetylcholine, as with the organophosphate insecticides. ... While the organophosphate insecticides cause irreversible inhibition of the cholinesterase enzymes, the carbamyl-enzyme complex is reversible & dissociates far more readily than the organophosphate complex. The clinical syndrome is more benign & of much shorter duration with the carbamate insecticides. /Carbamate insecticides/, The effects of methiocarb on the acetylcholinesterase activity of bovine erythrocytes & butyrylcholinesterase from equine plasma were examined in vitro. The enzyme soln was mixed with methiocarb & incubated at 2 °C & aliquots were withdrawn at precise intervals for the determination of inhibited reaction rate. Dissociation constants of enzyme-carbamate complexes (Kd) & the rate constants of enzyme carbamoylation (K2) were also determined. The Kd & K2 values for the inhibition of bovine erythrocyte AChE by methiocarb at concn of 2.5 x 10-5, 2.5 x 10-4, & 2.5 x 10-3 moles/l were 3.8 x 10-4, 4.4 x 10-4, & 5.0 x 10-4 moles/l, & 1.87, 1.18, & 1.06/min, respectively. The Kd & K2 values for the inhibition of equine plasma butyrylcholinesterase by methiocarb at concn of 2.5 x 10-4 & 2.5 x 10-3 moles/l were 1.0 x 10-3 & 8.2 x 10-4 moles/l & 1.21 & 1.13/min, respectively., The anticholinesterase (antiCHE) insecticides... inhibit serine hydrolases by carbamylating or phosphorylating a serine residue at the catalytic site. These insecticides are viewed as potential inhibitors of serine hydrolase-dependent immune functions including interleukin 2 (IL2) signalling. | |

| Record name | METHIOCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/782 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, White crystalline powder | |

CAS No. |

2032-65-7 | |

| Record name | MERCAPTODIMETHUR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methiocarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2032-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methiocarb [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002032657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methiocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercaptodimethur | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIOCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI9431OS31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHIOCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/782 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHIOCARB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1766 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

243 °F (EPA, 1998), 119 °C | |

| Record name | MERCAPTODIMETHUR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHIOCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/782 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHIOCARB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1766 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does methiocarb exert its insecticidal and bird repellent effects?

A1: this compound acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, , , , ] This inhibition leads to the accumulation of acetylcholine (ACh) at nerve synapses, causing overstimulation and disruption of normal nerve function. In birds, this manifests as discomfort and vomiting, leading to learned aversion to treated food sources. [, ]

Q2: Are there enantiomeric differences in the AChE inhibition by this compound metabolites?

A3: Interestingly, the two enantiomers of this compound sulfoxide exhibit a 10-fold difference in their AChE inhibition potency. [] The (B)-enantiomer demonstrates significantly higher inhibitory activity compared to the (A)-enantiomer. []

Q3: Have resistance mechanisms to this compound been observed in insects?

A4: Yes, studies have identified resistance mechanisms in western flower thrips (Frankliniella occidentalis) involving both enhanced detoxification and altered target site sensitivity. [, , ]

Q4: What are the specific mechanisms contributing to this compound resistance in insects?

A5: Research suggests that increased activity of detoxification enzymes, such as esterases, glutathione S-transferases, and acetylcholinesterase, plays a role in resistance. [, , , ] Additionally, altered target site sensitivity, particularly insensitive AChE, has been observed in some resistant populations. [, , ]

Q5: What is the environmental fate of this compound?

A6: this compound undergoes degradation in the environment through various pathways, including hydrolysis, oxidation, and biodegradation. [, , , ] The specific degradation products and their persistence depend on environmental factors such as temperature, pH, and microbial activity.

Q6: How are this compound residues analyzed in environmental and food samples?

A8: Analytical methods for this compound determination commonly involve extraction techniques followed by chromatographic separation and detection. [, , , ] Liquid chromatography coupled with photodiode array detection (LC-PAD) is frequently employed for quantifying this compound and its degradation products in various matrices, including bananas. [, ] Gas chromatography with pulsed flame photometric detection (GC-PFPD) is another technique used for analyzing this compound and its metabolites in greenhouse crops. [, ]

Q7: What are the advantages of the QuEChERS method for this compound analysis in food?

A9: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method offers several advantages for analyzing this compound residues in food samples like bananas. [] It's a simple, rapid, and cost-effective extraction technique with high recovery rates for this compound and its degradation products. [] This makes it a suitable method for routine monitoring and regulatory purposes.

Q8: What are some future directions for research on this compound?

A8: Future research on this compound could focus on:

- Developing sustainable and environmentally friendly alternatives with reduced non-target toxicity. [, ]

- Further elucidating the mechanisms of resistance in pest species and exploring strategies to mitigate resistance development. [, ]

- Investigating the potential long-term effects of this compound exposure on wildlife and ecosystems. [, ]

- Developing advanced analytical techniques for sensitive and specific detection of this compound and its degradation products in complex matrices. [, , ]

- Exploring the potential of bioremediation strategies for the cleanup of this compound-contaminated environments. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。